In Vitro Antiviral Potency: Subnanomolar EC50 of Cf1743 (Fv-100 Active Moiety) vs. Acyclovir
The active moiety of Fv-100, Cf1743, demonstrates extraordinary in vitro potency against varicella-zoster virus (VZV), with EC50 values in the subnanomolar range [1]. Specifically, Cf1743 exhibits an EC50 of 0.3 nM against the VZV OKA strain and 0.1 nM against the VZV YS strain in HEL cells . This potency is approximately 10,000-fold greater than that of the reference compound acyclovir, which typically displays EC50 values in the low micromolar range (e.g., 1-3 µM) against VZV [2]. This dramatic potency advantage positions Fv-100 as a uniquely potent anti-VZV agent.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | Cf1743: EC50 = 0.3 nM (VZV OKA); 0.1 nM (VZV YS) |
| Comparator Or Baseline | Acyclovir: EC50 ≈ 1-3 µM (VZV) |
| Quantified Difference | Cf1743 is approximately 10,000-fold more potent than acyclovir |
| Conditions | In vitro antiviral assay using VZV-infected HEL cells |
Why This Matters
This extreme potency advantage justifies Fv-100's potential for superior viral suppression and may translate to improved clinical outcomes, making it a compelling candidate for further development and procurement for specialized research applications.
- [1] Migliore M. FV-100: the most potent and selective anti-varicella zoster virus agent reported to date. Antivir Chem Chemother. 2010;20(3):107-115. doi:10.3851/IMP1472 View Source
- [2] McGuigan C, Barucki H, Blewett S, et al. Highly Potent and Selective Inhibition of Varicella-Zoster Virus by Bicyclic Furopyrimidine Nucleosides Bearing an Aryl Side Chain. J Med Chem. 2000;43(26):4993-4997. doi:10.1021/jm000388b View Source
